molecular formula C7H5F9O2 B3042309 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentanoic acid CAS No. 5634-48-0

4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentanoic acid

Cat. No. B3042309
CAS RN: 5634-48-0
M. Wt: 292.1 g/mol
InChI Key: KLCHKVPLFZBIKO-UHFFFAOYSA-N
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Description

The compound “4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentanoic acid” is a complex organic molecule. It contains a pentanoic acid group (a five-carbon chain with a carboxylic acid group at one end) and two trifluoromethyl groups attached to the fourth carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of trifluoromethyl groups into a pentanoic acid backbone. Trifluoromethylation is a common reaction in organic chemistry, often achieved through radical reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a five-carbon chain (pentanoic acid) with two trifluoromethyl groups attached to the fourth carbon. Each trifluoromethyl group would consist of a carbon atom bonded to three fluorine atoms .


Chemical Reactions Analysis

The presence of the trifluoromethyl groups and the carboxylic acid group would likely influence the compound’s reactivity. Trifluoromethyl groups are known to be electron-withdrawing, which could affect the acidity of the carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl groups could increase the compound’s lipophilicity, while the carboxylic acid group could allow for hydrogen bonding .

Mechanism of Action

The mechanism of action of 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentanoic acid involves the inhibition of FAS activity. FAS is an essential enzyme that catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. The inhibition of FAS activity by this compound leads to a decrease in the production of fatty acids, which is essential for the growth and survival of cancer cells. The inhibition of FAS by this compound has also been shown to induce apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. This compound has been shown to reduce the levels of triglycerides and cholesterol in the blood, making it a potential drug for the treatment of hyperlipidemia.

Advantages and Limitations for Lab Experiments

4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentanoic acid has several advantages for lab experiments. It is a potent inhibitor of FAS, making it an excellent tool for studying the role of FAS in various biological processes. It is also a highly specific inhibitor, which reduces the risk of off-target effects. However, one of the limitations of using this compound in lab experiments is its high cost. It is also a toxic compound, and appropriate safety measures need to be taken while handling it.

Future Directions

There are several future directions for the use of 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentanoic acid in scientific research. One of the potential applications of this compound is in the development of new drugs for cancer therapy. It can also be used in the development of drugs for other diseases, such as diabetes and obesity. This compound can also be used as a tool for studying the role of FAS in various biological processes. Further research is needed to explore the full potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in scientific research. Its unique properties make it an excellent candidate for different applications. This compound has been extensively used in the development of new drugs for cancer therapy, diabetes, and obesity. It is also a potent inhibitor of FAS, making it an excellent tool for studying the role of FAS in various biological processes. Further research is needed to explore the full potential of this compound in scientific research.

Scientific Research Applications

4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentanoic acid has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of fatty acid synthase (FAS), an enzyme that plays a crucial role in the biosynthesis of fatty acids. This compound has been shown to inhibit FAS activity in various cancer cell lines, making it a promising candidate for cancer therapy. It has also been used in the development of new drugs for other diseases, such as diabetes and obesity.

Safety and Hazards

As with any chemical compound, handling “4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentanoic acid” would require appropriate safety measures. This could include avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

properties

IUPAC Name

5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9O2/c8-5(9,10)4(6(11,12)13,7(14,15)16)2-1-3(17)18/h1-2H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCHKVPLFZBIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209349
Record name 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5634-48-0
Record name 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5634-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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